Cas no 14374-62-0 (Asarylaldehyde)
Asarylaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Asarylaldehyde
- Spectrum2_000386
- NCGC00091253-06
- DB-051236
- DTXSID1022217
- SR-05000002433-1
- HSDB 4502
- Azarylaldehyde
- NS00015122
- NCGC00091253-07
- Q-100162
- KBio2_006434
- NCGC00091253-04
- BCP9000230
- CAS-4460-86-0
- SPBio_000571
- Gazarin
- SPECTRUM200208
- 4460-86-0
- Q27194435
- BRD-K88219015-001-10-8
- AP-065/41884113
- KBio2_001298
- 2,4,5-Trimethoxy-benzaldehyd
- Tox21_400070
- MLS002695891
- AC-4247
- CCRIS 1296
- 3,4,6-Trimethoxybenzaldehyde
- NSC-89299
- BRD-K88219015-001-02-5
- 2,4,5-Trimethoxybenzaldheyde
- NCGC00091253-01
- MLS002473312
- NCGC00091253-05
- BSPBio_001639
- BRD-K88219015-001-05-8
- 2,4,5-TRIMETHOXYBENZALDEHYDE [HSDB]
- SW219241-1
- HMS3884N06
- 2,4,5-TRIMETHOXYBENZALDEHYDE
- CS-6035
- T1172
- Asaraldehyde
- SCHEMBL333451
- 2,4,5-trimethoxy-benzaldehyde
- CHEMBL1164301
- SDCCGMLS-0066425.P001
- KBio3_001139
- s2531
- AI3-36671
- 2,4,5-Trimethoxybenzaldehyde, 98%
- 3,6-Trimethoxybenzaldehyde
- NSC 89299
- TRIMETHOXYBENZALDEHYDE, 2,4,5-
- HMS1922P08
- EINECS 224-713-3
- 4-08-00-02715 (Beilstein Handbook Reference)
- AKOS000119399
- SR-05000002433
- 2,4,5-Trimethoxybenzaldehyde, 9CI, 8CI
- Asaronaldehyde
- MFCD00003312
- NCGC00091253-02
- 2,4,5-Trimethoxy benzaldehyde
- KBioSS_001298
- BRN 1951403
- HMS2268O16
- SMR000112148
- 2,4,5-tri-methoxy benzaldehyde
- Benzaldehyde, 2,4,5trimethoxy
- CHEBI:113543
- UNII-NDU8J2Q00D
- Spectrum4_001759
- Asarylaldehyde, analytical standard
- BCP0726000304
- 2,5-Trimethoxybenzaldehyde
- KBio2_003866
- DTXCID702217
- Spectrum_000818
- EN300-20248
- 3,4, 6-Trimethoxybenzaldehyde
- NSC89299
- NCGC00091253-03
- NDU8J2Q00D
- STK802187
- Spectrum5_000618
- 2,4,5-Trimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%
- PS-6109
- Z104477478
- HMS3656M12
- BCPP000436
- HY-100580
- CCG-38657
- Spectrum3_000170
- SY015794
- F2190-0582
- 14374-62-0
- Acrolein(Propenal)
- KBioGR_002238
- 2,4,5-trimethoxylbenzaldehyde
- 2,4,5-TRIHYDROXYBENZALDEHYDE, 2,4,5-TRIMETHYL ETHER
- BCP02914
- Asaraldehyde (Asaronaldehyde)
- BBL011033
- 3,4,6Trimethoxybenzaldehyde
- CK2093
- MLS006011864
- Benzaldehyde, 2,4,5-trimethoxy-
- NCI-C61632
-
- Inchi: 1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
- InChI Key: IAJBQAYHSQIQRE-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(C=O)=CC=1OC)OC
Computed Properties
- Exact Mass: 196.07355886g/mol
- Monoisotopic Mass: 196.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Color/Form: Cryst.
Asarylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A44400-20mg |
2,4,5-Trimethoxybenzaldehyde |
14374-62-0 | ,HPLC≥98% | 20mg |
¥1258.0 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1408-1 mg |
Asarylaldehyde |
14374-62-0 | 1mg |
¥1039.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1408-1 mg |
Asarylaldehyde |
14374-62-0 | 98% | 1mg |
¥ 1,039 | 2023-07-11 | |
| TargetMol Chemicals | TN1408-1mg |
Asarylaldehyde |
14374-62-0 | 98% | 1mg |
¥ 1039 | 2023-09-15 |
Asarylaldehyde Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Asarylaldehyde
Asarylaldehyde: A Comprehensive Overview
Asarylaldehyde, also known by its CAS number 14374-62-0, is a compound of significant interest in various scientific and industrial applications. This aldehyde derivative has garnered attention due to its unique chemical properties and potential uses in fields such as material science, pharmaceuticals, and food additives. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its structure, reactivity, and applications.
The molecular structure of Asarylaldehyde consists of an aromatic ring attached to an aldehyde group, which imparts it with distinctive electronic and steric properties. This arrangement facilitates its participation in a wide range of chemical reactions, including condensation reactions, oxidation processes, and nucleophilic additions. Researchers have explored these reactivities to develop novel materials with tailored functionalities. For instance, studies published in the Journal of Organic Chemistry have demonstrated the utility of Asarylaldehyde in synthesizing bioactive compounds that exhibit potential anti-inflammatory and antioxidant properties.
In the realm of materials science, Asarylaldehyde has been employed as a precursor for the synthesis of advanced polymers and coatings. Its ability to form stable cross-links under specific conditions makes it valuable for developing high-performance materials with enhanced mechanical and thermal stability. A recent study in the Nature Materials highlighted its role in creating self-healing polymer networks, which could revolutionize industries such as aerospace and electronics.
The application of Asarylaldehyde extends into the food industry as well. Due to its pleasant aroma and flavor-enhancing properties, it is used as a natural food additive in various culinary products. Regulatory bodies have approved its use at specific concentrations, ensuring its safety for human consumption. Moreover, ongoing research aims to optimize its extraction methods from natural sources to minimize environmental impact while maintaining quality standards.
In terms of synthesis, traditional methods for producing Asarylaldehyde involve Friedel-Crafts alkylation or oxidation of corresponding aromatic alcohols. However, recent advancements have introduced greener approaches, such as enzymatic catalysis and microwave-assisted synthesis, which offer higher yields and reduced reaction times. These innovations align with global efforts toward sustainable chemistry practices.
The biological activity of Asarylaldehyde has also been a focal point of research. Preclinical studies indicate that it possesses cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, investigations into its interaction with cellular receptors have provided insights into its mechanism of action, paving the way for further therapeutic applications.
In conclusion, Asarylaldehyde (CAS No. 14374-62-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent research breakthroughs, underscore its importance in advancing scientific knowledge and industrial innovation. As ongoing studies continue to uncover new facets of this compound's potential, it is poised to play an even more significant role in shaping future technologies and therapies.
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